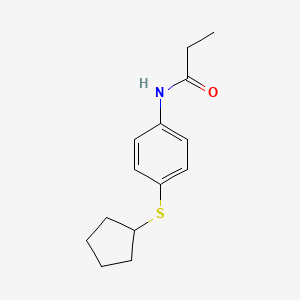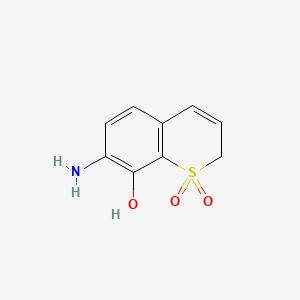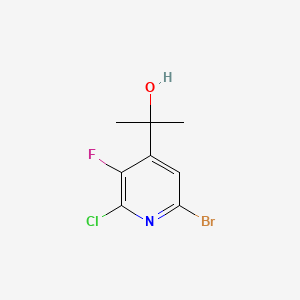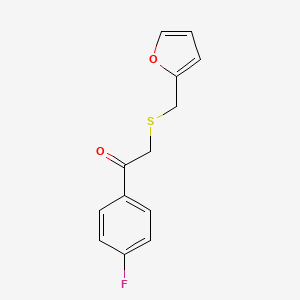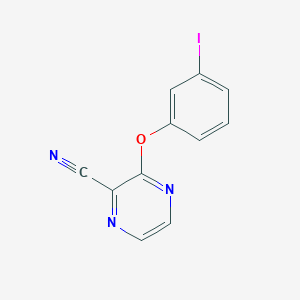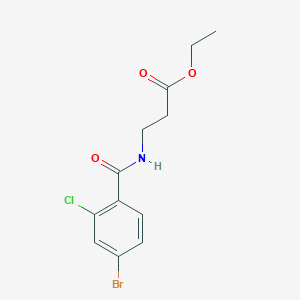
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate is an organic compound with the molecular formula C12H13BrClNO3. It is a derivative of propanoic acid and contains both bromine and chlorine atoms attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate typically involves the esterification of 3-(4-bromo-2-chlorobenzamido)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for research and commercial applications.
化学反応の分析
Types of Reactions
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to remove the bromine and chlorine atoms, resulting in a simpler benzamido derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products
Substitution Reactions: Depending on the substituents introduced, various derivatives of this compound can be obtained.
Hydrolysis: The major products are 3-(4-bromo-2-chlorobenzamido)propanoic acid and ethanol.
Reduction: The major product is a benzamido derivative with the bromine and chlorine atoms removed.
科学的研究の応用
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms on the benzene ring can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- Ethyl 3-(4-bromo-2-fluorobenzamido)propanoate
- Ethyl 3-(4-chloro-2-bromobenzamido)propanoate
- Ethyl 3-(4-iodo-2-chlorobenzamido)propanoate
Uniqueness
Ethyl 3-(4-bromo-2-chlorobenzamido)propanoate is unique due to the specific combination of bromine and chlorine atoms on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. The presence of both halogens can influence its reactivity and interactions with other molecules, setting it apart from similar compounds with different halogen substitutions.
特性
分子式 |
C12H13BrClNO3 |
|---|---|
分子量 |
334.59 g/mol |
IUPAC名 |
ethyl 3-[(4-bromo-2-chlorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H13BrClNO3/c1-2-18-11(16)5-6-15-12(17)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3,(H,15,17) |
InChIキー |
QGLBZHDJIBOLLT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCNC(=O)C1=C(C=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)

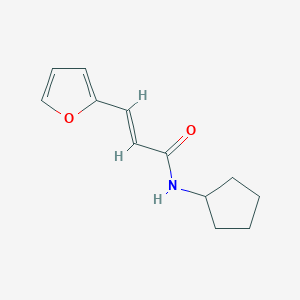
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
